molecular formula C14H12N4O2S2 B3939633 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine

2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine

Cat. No. B3939633
M. Wt: 332.4 g/mol
InChI Key: HFFHWQYSNMAYJM-UHFFFAOYSA-N
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Description

2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine, also known as MNTX, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MNTX belongs to the class of bi-thiazole compounds and has been shown to possess analgesic properties.

Mechanism of Action

The exact mechanism of action of 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine is not fully understood. However, it is believed to act as a selective antagonist of the mu-opioid receptor. 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine has been shown to bind to the mu-opioid receptor with high affinity and block the activation of the receptor by endogenous opioids such as endorphins. This results in a reduction in the analgesic effects of opioids and may explain the analgesic properties of 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine.
Biochemical and Physiological Effects
2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids and may be useful in the treatment of opioid addiction. 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine has also been shown to reduce the respiratory depression associated with opioids, which is a major cause of opioid-related deaths. Additionally, 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine also has a well-defined chemical structure, which makes it easy to study its mechanism of action and biochemical effects. However, 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine also has some limitations for lab experiments. It is a relatively new compound and there is still much to be learned about its pharmacology and toxicology. Additionally, 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine. One area of research is the development of more potent and selective mu-opioid receptor antagonists. This could lead to the development of more effective treatments for pain and opioid addiction. Another area of research is the investigation of the anti-inflammatory properties of 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine. This could lead to the development of new treatments for inflammatory conditions. Additionally, the development of new synthetic methods for 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine could lead to improved yields and purity. Finally, the in vivo pharmacology and toxicology of 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine needs to be further investigated to determine its potential therapeutic applications and limitations.
Conclusion
In conclusion, 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine, or 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine has been shown to possess analgesic properties and may be useful in the treatment of pain and opioid addiction. 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions. Future research on 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine should focus on the development of more potent and selective mu-opioid receptor antagonists, investigation of its anti-inflammatory properties, improvement of synthesis methods, and further investigation of its in vivo pharmacology and toxicology.

Scientific Research Applications

2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties and has been investigated as a potential treatment for pain. 2',4'-dimethyl-N-(4-nitrophenyl)-4,5'-bi-1,3-thiazol-2-amine has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce the withdrawal symptoms associated with opioid addiction and may be a useful adjunct therapy for opioid addiction treatment.

properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-8-13(22-9(2)15-8)12-7-21-14(17-12)16-10-3-5-11(6-4-10)18(19)20/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFHWQYSNMAYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6502616

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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